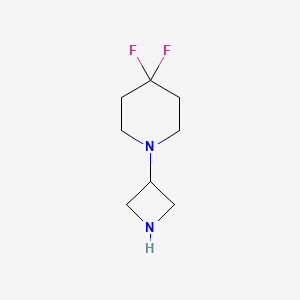

1-(氮杂环丁-3-基)-4,4-二氟哌啶

描述

The compound “1-(Azetidin-3-YL)-4,4-difluoropiperidine” is a heterocyclic compound. It contains an azetidine ring, which is a four-membered ring with one nitrogen atom . The compound also contains a piperidine ring, which is a six-membered ring with one nitrogen atom .

Synthesis Analysis

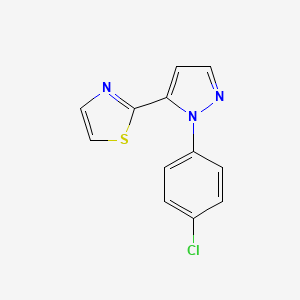

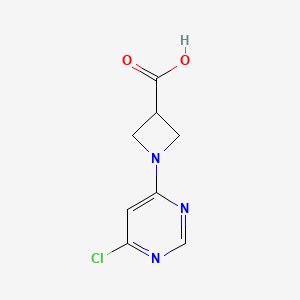

The synthesis of azetidine derivatives has been studied in the literature. For instance, a paper describes the synthesis of new azetidine and oxetane amino acid derivatives through Aza-Michael addition of NH-heterocycles with Methyl 2- (Azetidin- or Oxetan-3-Ylidene)Acetates . Another paper discusses the synthesis of 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine .

Chemical Reactions Analysis

In terms of chemical reactions, the Aza-Michael addition is a key reaction in the synthesis of azetidine derivatives . This reaction involves the addition of an NH-heterocycle to a Michael acceptor .

Physical And Chemical Properties Analysis

The compound “1-(Azetidin-3-YL)-4,4-difluoropiperidine” is a powder at room temperature . Its molecular weight is 243.18 .

科学研究应用

Medicinal Chemistry and Drug Development

GABA Receptor Modulation: The compound’s structural similarity to 4-aminobutanoic acid (GABA) suggests its potential as a positive allosteric modulator of GABA A receptors . These receptors play a crucial role in inhibitory neurotransmission, and modulating their activity can impact anxiety, epilepsy, and other neurological conditions.

Chemical Education

Demonstrating Heterocyclic Chemistry: Educators can use this compound as an example of a heterocyclic system in chemistry courses. Its azetidine ring provides an excellent illustration of ring strain and reactivity.

For more technical details, you can refer to the product information provided by Enamine . Additionally, if you have any specific questions about a particular field, feel free to ask, and I’ll be happy to elaborate further.

安全和危害

未来方向

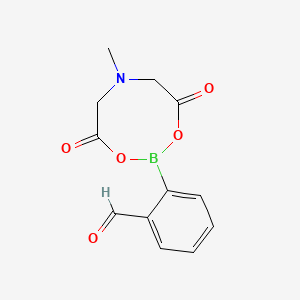

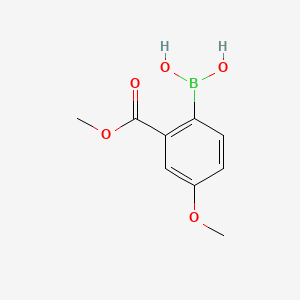

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids . This suggests that “1-(Azetidin-3-YL)-4,4-difluoropiperidine” and similar compounds could be further explored in the context of Suzuki–Miyaura cross-coupling reactions. Additionally, these compounds could potentially be used as building blocks for more complex molecular systems or for the development of DNA-encoded chemical libraries .

作用机制

Target of Action

Compounds with azetidine structures have been found to be novel gaba derivatives . GABA (gamma-aminobutyric acid) is a major inhibitory neurotransmitter in the central nervous system, and it plays a crucial role in reducing neuronal excitability.

Mode of Action

Based on the information about azetidine derivatives, these compounds might interact with gaba receptors, potentially influencing the transmission of signals in the nervous system .

Result of Action

If it does interact with gaba receptors as other azetidine derivatives do, it could potentially alter neuronal excitability, leading to changes in signal transmission within the nervous system .

属性

IUPAC Name |

1-(azetidin-3-yl)-4,4-difluoropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F2N2/c9-8(10)1-3-12(4-2-8)7-5-11-6-7/h7,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIQJXEUDXZJIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(F)F)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601278842 | |

| Record name | 1-(3-Azetidinyl)-4,4-difluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601278842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1257293-83-6 | |

| Record name | 1-(3-Azetidinyl)-4,4-difluoropiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257293-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Azetidinyl)-4,4-difluoropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601278842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-3-iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B580860.png)

![Tert-butyl 4-[(2-methyl-1,3-benzothiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B580867.png)